N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide
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Overview
Description
“N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide” is a chemical compound with the CAS Number: 326619-66-3 . It has a molecular weight of 389.2 . The IUPAC name for this compound is N-((6E)-2-iodopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)acrylamide . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12IN3O/c1-2-15(21)19-16-13-6-4-3-5-11(13)9-20-10-12(17)7-8-14(20)18-16/h2-8,10H,1,9H2/b19-16+ . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 389.2 . It is typically stored at 4 degrees Celsius . It is usually in powder form .Scientific Research Applications
Synthesis and Characterization
The compound N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide has been synthesized and characterized through various methods. Studies have detailed its synthesis and have highlighted the importance of its structural characterization using techniques such as spectroscopy, microanalysis, and X-ray diffractometry. The unique structure and bond characteristics of such compounds have been contrasted with computed bond lengths and angles to provide deeper insights into their molecular framework (Odame, Hosten, & Tshentu, 2020).
Enamides in Synthesis
Enamides, such as this compound, are crucial intermediates in the synthesis of complex molecular structures. These have been pivotal in the creation of medium-sized diaza-heterocycles and have been implicated in providing polyfunctionalized structures of pharmacological interest, indicating their potential in drug discovery and development (Andna & Miesch, 2018).
Computational Studies
In addition to synthesis and structural characterization, computational studies have played a significant role in understanding the properties and potential applications of such complex enamides. These studies compare experimental bond lengths and angles with computed ones, providing a more profound understanding of the molecule's behavior and its potential interactions in various chemical environments (Odame, Hosten, & Tshentu, 2020).
Antimicrobial and Antiproliferative Activities
The exploration of enamides in the synthesis of novel heterocyclic compounds has led to the discovery of structures with notable antimicrobial and in vitro anticancer activities. This highlights the compound's relevance in the search for new therapeutic agents. Molecular docking studies have furthered this understanding by analyzing how these compounds interact with various proteins, shedding light on their potential mechanisms of action (Fahim et al., 2021).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c1-2-15(21)19-16-13-6-4-3-5-11(13)9-20-10-12(17)7-8-14(20)18-16/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVNCOVPYPCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N=C1C2=CC=CC=C2CN3C=C(C=CC3=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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